molecular formula C17H18N2O2 B5348589 4-ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide

4-ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide

Cat. No.: B5348589
M. Wt: 282.34 g/mol
InChI Key: IEDZEAJMTZHNCZ-AQTBWJFISA-N
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Description

4-Ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an ethoxy group, a phenylethylideneamino group, and a benzamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-21-16-11-9-15(10-12-16)17(20)19-18-13(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,20)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDZEAJMTZHNCZ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C(/C)\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide typically involves the condensation of 4-ethoxybenzoic acid with an appropriate amine, followed by the formation of the imine linkage. The reaction conditions often include the use of a dehydrating agent to facilitate the condensation reaction. For example, the reaction can be carried out in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Molecular docking studies have shown that it can interact with proteins involved in inflammation and cancer pathways .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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